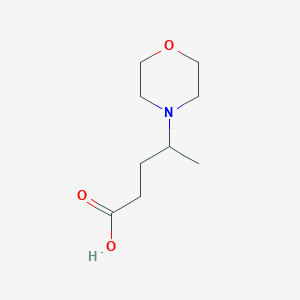
4-Morpholinopentanoic acid
Übersicht
Beschreibung
“4-Morpholinopentanoic acid” is a chemical compound . It is also known as "4-methyl-4-morpholinopentanoic acid hydrochloride" . The CAS Number for this compound is 805180-10-3 .
Synthesis Analysis
The synthesis of morpholines, which includes “4-Morpholinopentanoic acid”, has been a topic of significant interest due to its widespread availability in natural products and biologically relevant compounds . Recent advances in the synthesis of morpholines involve the use of 1,2-amino alcohols, aziridines, epoxides, and related compounds .
Molecular Structure Analysis
The molecular structure of “4-Morpholinopentanoic acid” is represented by the formula C9H17NO3 . The InChI key for this compound is HKRPXNZQFPGGFE-UHFFFAOYSA-N . Further analysis of the molecular structure can be done using various analytical methods, including those that examine primary amino acid sequence changes, posttranslational modifications, and higher-order structural changes .
Chemical Reactions Analysis
The chemical reactions involving “4-Morpholinopentanoic acid” can be analyzed using various methods. These methods include volumetric chemical analysis, which involves the use of titration to determine the concentration of the compound . Other methods include the use of electroanalytical tools for studying the reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Morpholinopentanoic acid” can be analyzed using various methods. These properties include color, density, hardness, and melting and boiling points .
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Research: Drug Synthesis
4-Morpholinopentanoic acid: is utilized in the synthesis of various pharmaceutical compounds. Its structure is beneficial for creating drugs with improved pharmacokinetic properties . The acid functions as a building block in the synthesis of complex molecules, potentially leading to new treatments for diseases.
Biotechnology: Microbial Metabolism
In biotechnological applications, 4-Morpholinopentanoic acid plays a role in microbial metabolism. It can be used to study and enhance microbial processes, which are crucial for the production of biofuels, bioplastics, and other bio-based chemicals .
Analytical Chemistry: Biosensors
The compound is involved in the development of biosensors. Due to its interaction with various biological molecules, it can be part of sensors that detect specific biomarkers, aiding in the diagnosis of diseases .
Materials Science: Polymer Synthesis
4-Morpholinopentanoic acid: is significant in materials science, particularly in the synthesis of polymers. It can impart specific properties to polymers, such as flexibility, durability, and resistance to chemicals, making them suitable for medical devices and other applications .
Environmental Science: Soil Amendment
Research in environmental science has explored the use of 4-Morpholinopentanoic acid as a soil amendment. It can affect the bioavailability of nutrients and influence the growth and health of plants, thus playing a role in sustainable agriculture practices .
Food Industry: Additive Research
In the food industry, 4-Morpholinopentanoic acid may be investigated for its potential as a food additive. Its properties could be harnessed to improve food preservation, enhance flavors, or modify textures .
Medical Diagnostics: Nucleic Acid Detection
The acid is used in medical diagnostics, particularly in the detection of nucleic acids. It can be part of systems that identify genetic markers, which is essential for personalized medicine and the treatment of genetic disorders .
Chemical Synthesis: Catalyst Development
Lastly, 4-Morpholinopentanoic acid is used in chemical synthesis as a catalyst. It can accelerate reactions, increase yields, and help in the development of environmentally friendly chemical processes .
Zukünftige Richtungen
While specific future directions for “4-Morpholinopentanoic acid” are not mentioned in the search results, there are general trends in the field of controlled drug delivery that could potentially apply . These include the development of more sophisticated delivery systems, the use of nano-drug delivery, and the exploration of smart and stimuli-responsive delivery methods .
Eigenschaften
IUPAC Name |
4-morpholin-4-ylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-8(2-3-9(11)12)10-4-6-13-7-5-10/h8H,2-7H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLPNOSNAAPQDSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)N1CCOCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Morpholinopentanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![{[1-(4-fluorobenzyl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl}amine](/img/structure/B1440172.png)

![1-{[4-(2-Thienyl)-1,3-thiazol-2-yl]methyl}piperazine](/img/structure/B1440174.png)





![4-[3-(aminomethyl)-2,5-dimethylpyrrol-1-yl]-N,N-dimethylaniline](/img/structure/B1440181.png)

![Tert-butyl 8-benzyl-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B1440185.png)
